8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one
CAS No.:
Cat. No.: VC18634739
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClNO |
|---|---|
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | 8-chloro-5-methyl-3,4-dihydro-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C10H10ClNO/c1-6-2-3-8(11)9-7(6)4-5-12-10(9)13/h2-3H,4-5H2,1H3,(H,12,13) |
| Standard InChI Key | TUUQNIQKKRAZBI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2CCNC(=O)C2=C(C=C1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
8-Chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one belongs to the dihydroisoquinolinone class, characterized by a partially saturated isoquinoline backbone. Its molecular formula is C₁₀H₁₀ClNO, with a molecular weight of 195.64 g/mol. Key structural features include:
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A chlorine substituent at the 8-position, enhancing electrophilic reactivity and influencing intermolecular interactions.
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A methyl group at the 5-position, contributing to steric effects and modulating lipophilicity.
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A ketone group at the 1-position, which participates in hydrogen bonding and serves as a site for further functionalization.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀ClNO | |
| Molecular Weight | 195.64 g/mol | |
| CAS Number | Not publicly disclosed | |
| Solubility | Likely polar aprotic solvents* | |
| Stability | Stable under standard conditions |
*Inferred from structural analogs .
The compound’s bicyclic structure confers rigidity, which is advantageous for binding to biological targets. X-ray crystallography data for analogous dihydroisoquinolinones reveal planar aromatic regions and puckered saturated rings, suggesting conformational flexibility in solution .
Synthetic Methodologies
Organocatalytic One-Pot Synthesis
A prominent route involves an asymmetric organocatalytic one-pot synthesis using a quinine-based squaramide catalyst. This method proceeds via:
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Aza-Henry Addition: Reaction between 2-(nitromethyl)benzaldehydes and N-protected aldimines.
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Hemiaminalization: Intramolecular cyclization to form the dihydroisoquinolinone core.
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Oxidation: Conversion of the hemiaminal intermediate to the ketone.
This approach achieves enantioselectivity (>90% ee) and yields of 60–75% under mild conditions (room temperature, 24–48 hours).
Palladium-Catalyzed Cross-Coupling
Alternative methods employ palladium-catalyzed reactions to construct the dihydroisoquinolinone skeleton. For example, substrates like 4-chloro-2-iodo-N-methyl-N-(prop-2-yn-1-yl)benzamide undergo Sonogashira coupling with aryl iodides, followed by cyclization . Key steps include:
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Alkyne Activation: Pd(PPh₃)₄ catalyzes coupling between terminal alkynes and aryl halides.
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Cyclization: Base-mediated intramolecular attack to form the bicyclic structure.
Yields for this method range from 45–89%, depending on substituents .
Table 2: Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Selectivity | Conditions |
|---|---|---|---|---|
| Organocatalytic | Quinine-squaramide | 60–75 | >90% ee | RT, 24–48 h |
| Palladium-Catalyzed | Pd(PPh₃)₄ | 45–89 | N/A | Reflux, 8–17 h |
| Castagnoli–Cushman | None | 50–70* | N/A | Reflux, 3–24 h |
*Reported for analogous compounds .
Biological Activities and Mechanisms
Antimicrobial Effects
The compound’s activity against Pythium recalcitrans (an oomycete pathogen) has been explored using 3D-QSAR models . Key findings include:
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The C4-carboxyl group is critical for binding to fungal cytochrome P450 enzymes.
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Chlorine at C8 disrupts microbial membrane integrity via hydrophobic interactions.
Structure-Activity Relationships (SAR)
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C8 Chlorine: Essential for antimicrobial activity; removal reduces potency by 10-fold .
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C5 Methyl: Optimizes logP values (~2.5), balancing solubility and bioavailability .
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C1 Ketone: Critical for hydrogen bonding with biological targets; reduction to alcohol abolishes activity .
Table 3: SAR of Key Substituents
| Position | Substituent | Role | Impact on Activity |
|---|---|---|---|
| C8 | Cl | Electrophilic reactivity | Enhances antimicrobial effect |
| C5 | CH₃ | Lipophilicity modulation | Improves bioavailability |
| C1 | Ketone | Hydrogen bond acceptor | Essential for binding |
Applications and Future Directions
Medicinal Chemistry
This compound serves as a precursor for PROTACs (Proteolysis-Targeting Chimeras) due to its rigid scaffold and functionalization sites. Derivatives targeting EZH2 (enhancer of zeste homolog 2) have shown promise in oncology .
Agricultural Chemistry
As an antioomycete agent, it could mitigate crop losses caused by P. recalcitrans. Formulation studies are needed to improve field stability.
Synthetic Challenges
Future work should address:
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Enantioselective Synthesis: Scalable routes for chiral derivatives.
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C–H Functionalization: Direct introduction of substituents to avoid multistep sequences.
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